molecular formula C17H19NO3S2 B2686514 ethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 301322-15-6

ethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2686514
CAS RN: 301322-15-6
M. Wt: 349.46
InChI Key: YSOAQHFSLOASSQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H19NO3S2 and its molecular weight is 349.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of thiophene derivatives involves complex chemical reactions designed to create specific compounds with targeted properties. For instance, a study detailed the synthesis and crystal structure of a new azo-Schiff base derived from a similar ethyl thiophene compound, highlighting its preparation through reflux conditions in methanol and characterization by elemental analysis, IR and NMR spectroscopy, and X-ray diffraction (Menati et al., 2020). These methodologies are crucial for understanding the compound's structural and electronic features, offering insights into its potential applications in various fields.

Biological Activity

The biological activity of thiophene derivatives has been a significant area of interest. A study explored the synthesis of cycloalkylthiophene-Schiff bases and their metal complexes, investigating their antibacterial and antifungal properties against various pathogenic strains. Some compounds exhibited activity comparable to known antibiotics and antifungal agents, suggesting their potential as new therapeutic agents (Altundas et al., 2010). Another research effort focused on the antimicrobial and antioxidant activities of synthesized lignan conjugates involving thiophene carboxylates, finding significant antibacterial and antifungal properties alongside profound antioxidant potential (Raghavendra et al., 2016). These studies underscore the compound's versatility and potential in developing new drugs with antimicrobial and antioxidant capabilities.

Molecular Docking and DFT Studies

Advanced computational techniques such as molecular docking and density functional theory (DFT) studies have been employed to further understand the interactions and stability of thiophene derivatives at the molecular level. A detailed investigation into ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT) utilized single-crystal X-ray diffraction, DFT approach, and various spectrochemical analyses to reveal its geometric structure, electronic properties, and potential for charge transfer within the molecule (Fatima et al., 2022). Such studies are pivotal for designing compounds with desired electronic and optical properties for applications in material science and pharmaceuticals.

properties

IUPAC Name

ethyl 2-(thiophene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-2-21-17(20)14-11-7-4-3-5-8-12(11)23-16(14)18-15(19)13-9-6-10-22-13/h6,9-10H,2-5,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOAQHFSLOASSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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